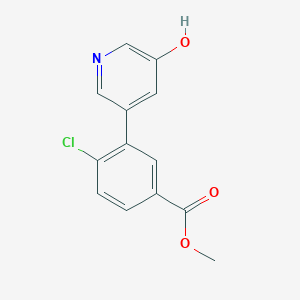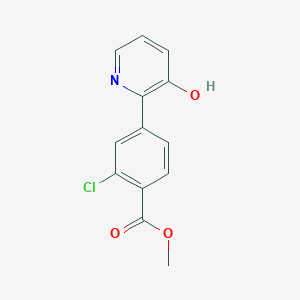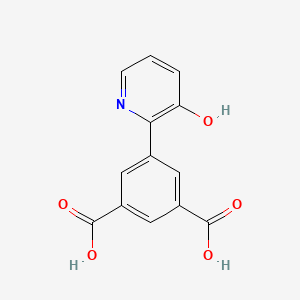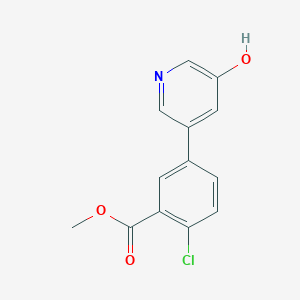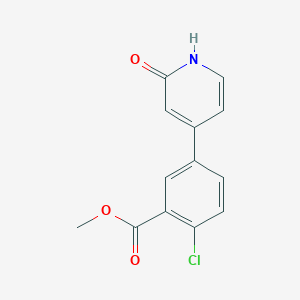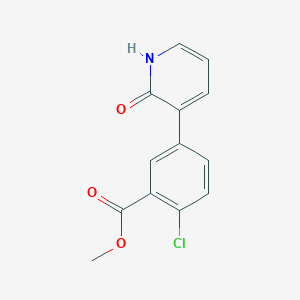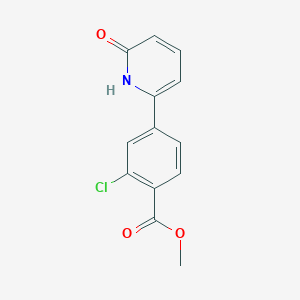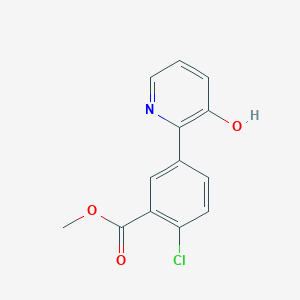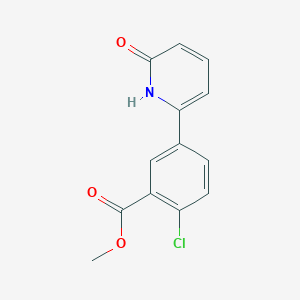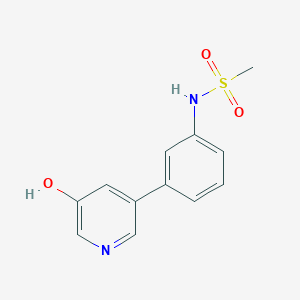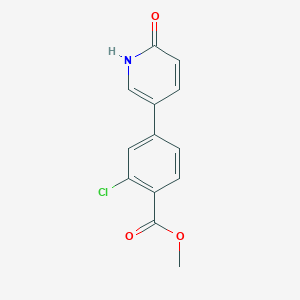
MFCD18312480
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD18312480 is a chemical compound with unique properties and significant potential in various scientific fields. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of MFCD18312480 involves several routes, each with specific reaction conditions. Common synthetic methods include:
Top-down approaches: These involve the exfoliation of materials through techniques such as ultrasonic-assisted exfoliation and mechanically forced exfoliation.
Bottom-up approaches: These methods involve the direct synthesis of the compound from smaller precursors under controlled conditions.
Industrial production methods often employ large-scale reactors and optimized conditions to ensure high yield and purity. Techniques such as Mayer-rod coating, spin coating, spray coating, and vacuum filtration are used to produce films and other forms of the compound .
Chemical Reactions Analysis
MFCD18312480 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
MFCD18312480 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of new materials and as a catalyst in various reactions.
Biology: The compound is studied for its potential in biological systems, including its interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism by which MFCD18312480 exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cell membranes or intracellular targets, leading to various biological effects . The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
MFCD18312480 can be compared with other similar compounds based on its structure and properties. Similar compounds include those with comparable molecular formulas or functional groups. Tools such as chemical similarity searches can identify compounds with similar structures and properties . The uniqueness of this compound lies in its specific reactivity and stability, which may differ from other compounds in its class.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study, with applications ranging from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock its full potential and pave the way for new discoveries and innovations.
Properties
IUPAC Name |
methyl 2-chloro-4-(6-oxo-1H-pyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-4-2-8(6-11(10)14)9-3-5-12(16)15-7-9/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIAWHDJFFKZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683189 |
Source


|
| Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-00-7 |
Source


|
| Record name | Methyl 2-chloro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

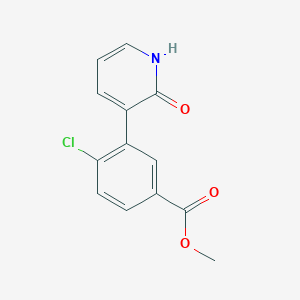
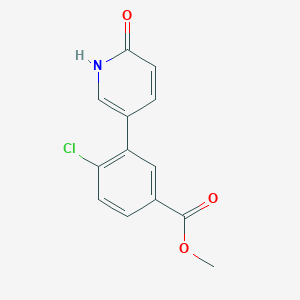
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine](/img/structure/B6368643.png)
